2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride
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Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H13Cl3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, which can have different biological and pharmacological properties .
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Another quinoline derivative with similar chemical properties.
5,6,7,8-Tetrahydroquinoline: A precursor in the synthesis of 2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride.
Quinoline: The parent compound with a wide range of biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and amine groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H13Cl3N2 |
---|---|
Molecular Weight |
255.6 g/mol |
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-7(11)5-6-3-1-2-4-8(6)12-9;;/h5H,1-4,11H2;2*1H |
InChI Key |
ALYOUWXOEJLXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)N)Cl.Cl.Cl |
Origin of Product |
United States |
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